N-(2-Methylphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide N-(2-Methylphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide
Brand Name: Vulcanchem
CAS No.: 1164496-89-2
VCID: VC0367429
InChI: InChI=1S/C23H29N3O/c1-20-8-5-6-12-22(20)24-23(27)13-15-26-18-16-25(17-19-26)14-7-11-21-9-3-2-4-10-21/h2-12H,13-19H2,1H3,(H,24,27)/b11-7+
SMILES: CC1=CC=CC=C1NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3
Molecular Formula: C23H29N3O
Molecular Weight: 363.5g/mol

N-(2-Methylphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide

CAS No.: 1164496-89-2

Main Products

VCID: VC0367429

Molecular Formula: C23H29N3O

Molecular Weight: 363.5g/mol

N-(2-Methylphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide - 1164496-89-2

CAS No. 1164496-89-2
Product Name N-(2-Methylphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide
Molecular Formula C23H29N3O
Molecular Weight 363.5g/mol
IUPAC Name N-(2-methylphenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide
Standard InChI InChI=1S/C23H29N3O/c1-20-8-5-6-12-22(20)24-23(27)13-15-26-18-16-25(17-19-26)14-7-11-21-9-3-2-4-10-21/h2-12H,13-19H2,1H3,(H,24,27)/b11-7+
Standard InChIKey TXZLWHHYQQLVPC-YRNVUSSQSA-N
Isomeric SMILES CC1=CC=CC=C1NC(=O)CCN2CCN(CC2)C/C=C/C3=CC=CC=C3
SMILES CC1=CC=CC=C1NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3
Canonical SMILES CC1=CC=CC=C1NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3
PubChem Compound 1149679
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator